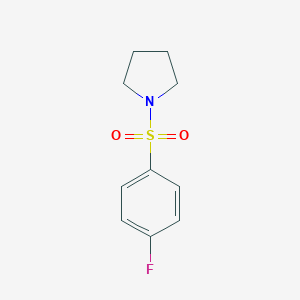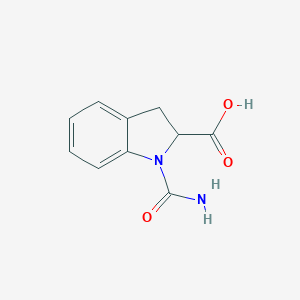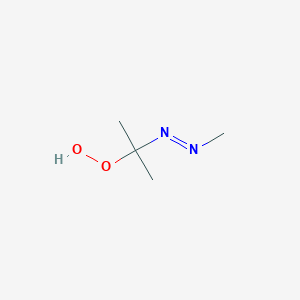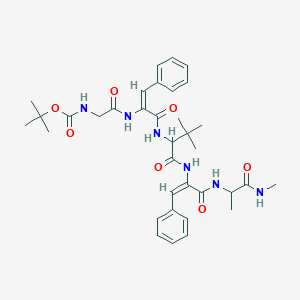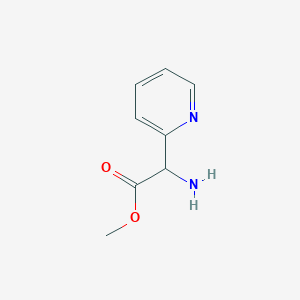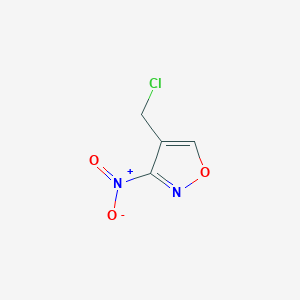
4-(Chloromethyl)-3-nitroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-3-nitroisoxazole is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 4-(Chloromethyl)-3-nitroisoxazole is not fully understood, but it is believed to act by modulating various signaling pathways in cells. In neuroscience, it has been shown to activate the NMDA receptor, which is involved in synaptic plasticity and memory formation. In cancer research, it has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In infectious diseases, it has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Chloromethyl)-3-nitroisoxazole vary depending on the specific application. In neuroscience, it has been found to enhance long-term potentiation, a process that is important for learning and memory. In cancer research, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. In infectious diseases, it has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(Chloromethyl)-3-nitroisoxazole in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using 4-(Chloromethyl)-3-nitroisoxazole is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-(Chloromethyl)-3-nitroisoxazole. In neuroscience, further studies are needed to elucidate the exact mechanism of action and to determine its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, more studies are needed to determine its efficacy in vivo and to develop more potent derivatives. In infectious diseases, further studies are needed to determine its potential applications for treating drug-resistant bacterial and fungal infections.
Conclusion:
In conclusion, 4-(Chloromethyl)-3-nitroisoxazole is a chemical compound that has diverse biological activities and potential therapeutic applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(Chloromethyl)-3-nitroisoxazole involves the reaction of 3-nitroacetophenone with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the final product. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-3-nitroisoxazole has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, it has been shown to have neuroprotective effects and to enhance memory and learning in animal models. In cancer research, it has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In infectious diseases, it has been shown to have antibacterial and antifungal activity.
Eigenschaften
CAS-Nummer |
155088-53-2 |
|---|---|
Produktname |
4-(Chloromethyl)-3-nitroisoxazole |
Molekularformel |
C4H3ClN2O3 |
Molekulargewicht |
162.53 g/mol |
IUPAC-Name |
4-(chloromethyl)-3-nitro-1,2-oxazole |
InChI |
InChI=1S/C4H3ClN2O3/c5-1-3-2-10-6-4(3)7(8)9/h2H,1H2 |
InChI-Schlüssel |
UCOAOGZKDIKJGG-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NO1)[N+](=O)[O-])CCl |
Kanonische SMILES |
C1=C(C(=NO1)[N+](=O)[O-])CCl |
Synonyme |
Isoxazole, 4-(chloromethyl)-3-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




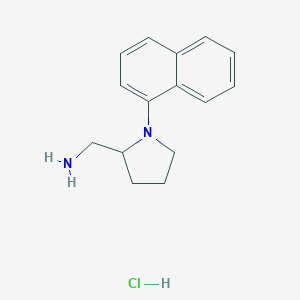
![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)



